Product packaging for 3,5-Diphenylpyrazolidine(Cat. No.:)

3,5-Diphenylpyrazolidine

Cat. No.: B12369306
M. Wt: 224.30 g/mol
InChI Key: FQDYPYWFMIYKSS-UHFFFAOYSA-N
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Description

3,5-Diphenylpyrazolidine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and organic synthesis. It features a pyrazolidine core, a five-membered ring containing two adjacent nitrogen atoms, which is substituted at the 3 and 5 positions with phenyl groups. This structure is a fundamental scaffold for a broader class of pyrazolidine-based compounds, which have been extensively studied for their diverse biological activities and synthetic utility . The pyrazolidine-3,5-dione scaffold, to which this compound is closely related, is recognized as a privileged structure in drug discovery . Research indicates that derivatives based on this core structure exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities . Some derivatives have also shown potential as insecticides, miticides, and herbicides, highlighting their relevance in agricultural chemical research . The mechanism of action for these biological effects often involves the inhibition of critical enzymes, such as those involved in amino acid biosynthesis, or the modulation of key receptors like PPARγ and the Farnesoid X receptor . In synthetic chemistry, the construction of the pyrazolidine core can be achieved through various methods. Traditional approaches often involve condensation reactions, while modern advancements have introduced efficient, metal-free oxidative intramolecular dehydrogenative N-N bond formation strategies using hypervalent iodine reagents . This compound and its derivatives serve as valuable intermediates or precursors for the development of more complex molecular architectures, such as the uricosuric drug Sulfinpyrazone . Researchers value this compound for exploring structure-activity relationships and developing new bioactive molecules with optimized profiles and low toxicity . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for household use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2 B12369306 3,5-Diphenylpyrazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

3,5-diphenylpyrazolidine

InChI

InChI=1S/C15H16N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14-17H,11H2

InChI Key

FQDYPYWFMIYKSS-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Investigations and Chemical Reactivity of 3,5 Diphenylpyrazolidine Systems

Oxidation Reactions of Pyrazolidine (B1218672) Derivatives and Associated Mechanisms

The oxidation of pyrazolidine derivatives can proceed through various mechanisms, often involving the nitrogen atoms and the carbon backbone of the ring. While specific studies on the oxidation of 3,5-diphenylpyrazolidine are not extensively documented, the behavior of related compounds provides insight into the potential pathways. For instance, the oxidation of N-substituted pyrazolidines can lead to the formation of pyrazolines and pyrazoles.

One key oxidative pathway is dehydrogenation, which results in the formation of a more unsaturated ring system. This process can be initiated by various oxidizing agents. The mechanism often involves the initial formation of a cation radical intermediate. For example, in the oxidative dehydrogenation of 1,3,5-triphenyl-Δ²-pyrazoline, a compound structurally related to this compound, evidence points to the formation of a cation radical. This intermediate can then undergo further reactions, such as dimerization.

Electrochemical oxidation represents another important avenue for the transformation of pyrazolidine systems. Studies on pyrazolidine-3,5-dione (B2422599) derivatives have shown that they can undergo electrochemical oxidation, providing a method for forming new bonds and modifying the heterocyclic core.

The stereoselective synthesis of trans- or cis-3,5-disubstituted pyrazolidines can be followed by an oxidation step to yield the corresponding 3,5-disubstituted pyrazolines. nih.gov This transformation highlights the utility of oxidation in creating unsaturated heterocyclic systems from their saturated precursors. The choice of oxidizing agent and reaction conditions can influence the outcome of the reaction, leading to different oxidation products.

Reduction Reactions and Pathways to Diverse Pyrazolidine Products

The reduction of pyrazolidine derivatives can lead to a variety of products, depending on the specific substrate and the reducing agent employed. The N-N bond within the pyrazolidine ring is a potential site for reductive cleavage, which would result in 1,3-diamines. This transformation is a valuable synthetic route to these important diamine structures.

Electrochemical reduction has been studied for pyrazolidine-3,5-diones. This process can involve the transfer of electrons to the carbonyl groups, leading to the formation of radical anions and subsequent products. The specific pathways and final products are influenced by the solvent and other reaction conditions.

The pyrazolidine ring itself is relatively stable under certain reductive conditions. However, the presence of substituents can influence its reactivity. For example, the phenyl groups in this compound can be hydrogenated under catalytic conditions, although this typically requires more forcing conditions than the reduction of isolated aromatic rings.

The synthesis of pyrazolidines can also be achieved through reductive cyclization reactions. These methods often involve the formation of a dihydrazone or a related intermediate, which is then reduced to form the saturated pyrazolidine ring.

Electrophilic and Nucleophilic Substitution Mechanisms in Pyrazolidine Rings

The substitution reactions of the this compound ring are influenced by the presence of both the saturated heterocyclic core and the aromatic phenyl substituents.

Electrophilic Substitution: The phenyl groups of this compound are expected to undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The pyrazolidine ring itself, being a saturated heterocycle with nitrogen atoms, can also participate in electrophilic reactions. The lone pairs of electrons on the nitrogen atoms make them nucleophilic and thus susceptible to attack by electrophiles. Protonation is a fundamental electrophilic reaction, and the basicity of the nitrogen atoms will play a key role in their reactivity. Alkylation and acylation at the nitrogen atoms are also common electrophilic substitution reactions for pyrazolidine systems.

In the case of the aromatic analogue, pyrazole (B372694), electrophilic substitution occurs preferentially at the C-4 position of the ring. rrbdavc.org This is because attack at this position leads to a more stable cationic intermediate compared to attack at C-3 or C-5. rrbdavc.org While the pyrazolidine ring in this compound is saturated, the principles of stabilizing charge in intermediates would still apply to any potential substitution reactions at the carbon atoms.

Nucleophilic Substitution: Nucleophilic substitution reactions directly on the carbon atoms of the pyrazolidine ring are less common due to the electron-rich nature of the ring and the lack of good leaving groups. However, if a suitable leaving group were present on the ring, nucleophilic substitution could potentially occur.

More relevant are nucleophilic substitution reactions where a functional group attached to the pyrazolidine ring is replaced. For instance, if a carbonyl group is present, as in pyrazolidinones, this can activate adjacent positions to nucleophilic attack.

The reactivity of the pyrazolidine ring can be compared to other saturated heterocycles. For example, in isoxazolidines, which are structurally similar, nucleophilic substitution reactions have been observed, particularly when an activating group is present. semanticscholar.org

Table 1: Comparison of Expected Substitution Patterns

Reaction Type Site of Reaction on this compound Expected Products
Electrophilic Aromatic Substitution Phenyl rings Substituted phenyl derivatives (nitro, halo, etc.)
Electrophilic Substitution on Nitrogen Nitrogen atoms N-alkylated or N-acylated pyrazolidines
Nucleophilic Substitution Carbon atoms (with leaving group) Substituted pyrazolidines

Intramolecular Rearrangement Processes within Pyrazolidine Frameworks

Intramolecular rearrangements in pyrazolidine systems can lead to the formation of new ring structures or isomers. While specific examples for this compound are not widely reported, related heterocyclic systems exhibit a range of rearrangement reactions that provide a basis for understanding potential transformations.

For example, the reaction of phenylmalonic acid dihydrazide with 1,3-diketones can lead to an unexpected rearrangement to form a pyrazolo[1,2-a]pyrazole system. This type of transformation involves a series of bond-forming and bond-breaking steps within the molecule.

Another example is the novel rearrangement of certain 1-aryl-3-(5-chloro-1,3-diphenyl-1H-4-pyrazolyl)ureas, which undergo a base-catalyzed rearrangement to form new heterocyclic products. Although these examples are not directly on the pyrazolidine ring, they demonstrate the potential for complex intramolecular transformations in related nitrogen-containing five-membered rings.

Rearrangements can be triggered by various factors, including heat, light, or the presence of a catalyst. The specific pathway of the rearrangement is determined by the structure of the starting material and the reaction conditions.

Thermal and Photochemical Transformations Leading to Pyrazolidine-derived Diradical Intermediates (e.g., this compound-3,5-diyl)

The thermal and photochemical behavior of pyrazolidine derivatives can involve the cleavage of bonds within the ring, leading to the formation of reactive intermediates such as diradicals. The this compound-3,5-diyl is a hypothetical diradical that could be formed through the homolytic cleavage of the C-C bond between the two phenyl-substituted carbons.

Thermal Transformations: The thermal decomposition of pyrazoline derivatives, which are closely related to pyrazolidines, has been shown to proceed through a retro-[3+2] cycloaddition mechanism. This type of reaction involves the fragmentation of the five-membered ring into smaller molecules. For example, the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline in the molten state proceeds via a single-step retro-[3+2] cycloaddition. A similar pathway could be envisioned for this compound under appropriate thermal conditions, potentially leading to the formation of radical species.

Photochemical Transformations: Photochemical methods are also a powerful tool for generating diradical intermediates. The irradiation of certain heterocyclic compounds can lead to the extrusion of a small molecule, such as nitrogen, and the formation of a diradical. For instance, the photolysis of benzotriazoles generates 1,3-diradicals. mdpi.com

The photochemical generation of diradicals from chloroaryl-substituted carboxylic acids has also been demonstrated, where an intramolecular electron transfer process leads to the formation of a diradical species. nih.gov While the starting materials are different, these studies highlight the feasibility of using light to generate diradicals.

The formation of the this compound-3,5-diyl diradical would likely involve the homolytic cleavage of one or more bonds within the pyrazolidine ring upon absorption of thermal or photochemical energy. The stability and subsequent reactions of this diradical would be influenced by the presence of the phenyl groups, which can stabilize radical centers through resonance.

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 3,5 Diphenylpyrazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,5-Diphenylpyrazolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazolidine (B1218672) ring and the two phenyl groups. The chemical shifts (δ) of the pyrazolidine protons are influenced by their position relative to the nitrogen atoms and phenyl substituents. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum. For substituted derivatives, such as 4-alkyl-1,2-diphenylpyrazolidine-3,5-diones, the chemical shifts of the alkyl protons would also be observed, providing further structural confirmation. nii.ac.jp

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the pyrazolidine ring carbons and the phenyl group carbons appear in characteristic regions. For instance, in derivatives like 1,2-diphenylpyrazolidine-3,5-dione (B1210743), the carbonyl carbons (C=O) exhibit signals at a significantly downfield chemical shift, typically in the range of δ 170–175 ppm. researchgate.net The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the unambiguous assignment of all carbon atoms in the molecule. walisongo.ac.id

Table 1: Representative NMR Data for Pyrazolidine Derivatives

Compound Nucleus Chemical Shift (δ) Range (ppm) Key Structural Feature
1,2-Diphenylpyrazolidine-3,5-dione ¹³C 170–175 Carbonyl carbons
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione ¹H ~0.87 Butyl group protons
3,5-Diisopropylpyrazole ¹H --- Isopropyl group protons

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Heteronuclear NMR Techniques (e.g., ¹⁹F NMR for fluorinated derivatives)

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. rsc.org The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, making it an excellent probe for structural analysis. rsc.orgmdpi.com In molecules with diastereotopic fluorine atoms, such as certain N-CHF₂ derivatives of pyrazoles, distinct signals for each fluorine can be observed, providing detailed stereochemical information. nih.gov The coupling constants between fluorine and hydrogen (¹⁹F-¹H) or between non-equivalent fluorine atoms (¹⁹F-¹⁹F) offer further insights into the molecular geometry. nih.govresearchgate.net The use of ¹⁹F NMR is crucial in the development and characterization of fluorinated pharmaceuticals and agrochemicals containing the pyrazolidine core. edwiserinternational.com

Advanced 2D NMR Experiments for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms in complex molecules like this compound. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. walisongo.ac.idresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially for connecting different functional groups and substituent moieties. walisongo.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing which atoms are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural assignment of this compound and its derivatives. walisongo.ac.idresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups present in this compound. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound derivatives, key IR absorption bands would include those for N-H stretching (if present), C-H stretching of the aromatic and aliphatic portions, and C=O stretching in dione (B5365651) derivatives. nii.ac.jpthermofisher.commolaid.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov The resulting Raman spectrum also provides a vibrational fingerprint of the molecule. chemrxiv.orguliege.bemdpi.com It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For pyrazolidine compounds, Raman spectroscopy can provide valuable information about the vibrations of the heterocyclic ring and the phenyl groups. nih.gov

Table 2: Characteristic Vibrational Frequencies for Pyrazolidine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3200 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (in diones) Stretching 1680 - 1750
C=C (Aromatic) Stretching 1400 - 1600

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgnih.govspectroscopyonline.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the mass of the intact molecule. For 1,2-diphenylpyrazolidine-3,5-dione, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 252.27 g/mol . nih.gov

The fragmentation pattern provides valuable clues about the molecule's structure. High-energy ionization can cause the molecule to break apart into smaller, charged fragments. The analysis of these fragment ions can help to identify the different structural components of the molecule. For example, the loss of specific fragments can indicate the presence of phenyl groups or other substituents. In the case of phenol, a related aromatic compound, common fragmentation patterns include the loss of a hydrogen atom or a CHO group. docbrown.info While specific fragmentation pathways for this compound are not detailed in the provided context, general principles of mass spectrometry suggest that cleavage of the pyrazolidine ring and loss of phenyl groups would be expected fragmentation routes.

X-ray Diffraction (XRD) for Definitive Solid-State Molecular and Crystal Structure Determination

Detailed research on a 4-substituted derivative, 4-butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone), reveals critical structural features of the heterocyclic core. The crystal structure of phenylbutazone (B1037) was determined by direct methods and refined to a high degree of accuracy. rsc.org In its crystalline state, the two nitrogen atoms of the pyrazolidine ring adopt a pyramidal geometry. rsc.org The attached phenyl groups are positioned on opposite sides of the ring's mean plane. rsc.org The bond analysis within the pyrazolidinedione ring indicates that the two carbon-carbon bonds are single bonds, while the carbon-oxygen bonds are distinct double bonds. rsc.org

Another study on a derivative, 4-benzyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione, provides further crystallographic data. A colorless single crystal was grown, and its structure was determined using an imaging plate diffractometer with Mo-Kα radiation. The analysis confirmed a triclinic crystal system with the space group P-1.

The crystallographic data for these derivatives are summarized in the interactive tables below, offering a comparative view of the structural parameters.

Interactive Table: Crystallographic Data for Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione)

Parameter Value
Formula C₁₉H₂₀N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 21.695(4)
b (Å) 5.823(2)
c (Å) 27.881(4)
β (°) 108.06(10)
Z 8

Data sourced from Singh & Vijayan (1977). rsc.org

Interactive Table: Crystallographic Data for 4-benzyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione

Parameter Value
Crystal System Triclinic
Space Group P-1

Note: Detailed cell parameters were not provided in the excerpt.

These studies on closely related compounds underscore the utility of XRD in elucidating the precise solid-state conformation of the this compound framework, revealing a non-planar five-membered ring and specific orientations of the phenyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of a compound is dictated by the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals.

For 1,2-diphenylpyrazolidine-3,5-dione, the expected chromophores are the phenyl groups and the carbonyl groups within the pyrazolidine ring. The phenyl groups typically exhibit characteristic absorptions due to π → π* transitions. The carbonyl groups also contribute to the UV-Vis spectrum through both n → π* and π → π* transitions. The conjugation between the phenyl rings and the pyrazolidine-dione system influences the position and intensity of these absorption bands.

While specific spectral data for the parent 1,2-diphenylpyrazolidine-3,5-dione is not detailed in the available literature, studies on its derivatives provide valuable insights. For instance, the UV-Vis spectrum of a betaine (B1666868) derivative incorporating the 1,2-diphenylpyrazolidine-3,5-dione moiety as a donor part shows a significant intramolecular charge transfer band in the range of 380-410 nm. spiedigitallibrary.org Theoretical calculations on this derivative using the ZINDO/S method were in good agreement with the experimental electronic absorption spectra, with calculated first photoinduced intramolecular electron transfer (PIET) wavelengths of 410-412 nm. spiedigitallibrary.org

In a quantitative analysis of phenylbutazone, its UV absorption spectrum was utilized for determination, indicating strong absorption in the UV range. tsijournals.com Another derivative, Kebuzone, exhibits maximum absorption (λmax) at 237 nm in 0.1M HCl and 262 nm in 0.1M NaOH, showcasing the influence of pH on the electronic structure.

The expected electronic transitions for the 1,2-diphenylpyrazolidine-3,5-dione core are summarized in the table below. The exact λmax and molar absorptivity (ε) values would be sensitive to the solvent environment and any substitution on the core structure.

Interactive Table: Expected Electronic Transitions for 1,2-Diphenylpyrazolidine-3,5-dione

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Phenyl rings, C=O groups Shorter wavelength UV region (< 280 nm)
n → π* C=O groups Longer wavelength UV region (> 280 nm), typically weak

The analysis of the UV-Vis spectra of this compound and its derivatives is crucial for understanding their electronic structure and the extent of delocalization within the molecule, which can be correlated with their chemical reactivity and potential applications.

Computational Chemistry and Theoretical Modeling of 3,5 Diphenylpyrazolidine

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations are fundamental in understanding the electronic structure and energetic properties of 3,5-Diphenylpyrazolidine. These computational methods provide a molecular-level description of electron distribution, orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Differences

Density Functional Theory (DFT) has been extensively used to investigate the various possible conformations of the this compound ring and the orientation of its phenyl substituents. The pyrazolidine (B1218672) ring is not planar and can adopt several "puckered" conformations, often described as envelope or twist forms. The relative energies of these conformers, along with the rotational barriers of the phenyl groups, have been determined using DFT methods.

Studies have shown that the conformational preferences are governed by a delicate balance of steric hindrance between the phenyl groups and electronic effects within the pyrazolidine ring. The most stable conformers are those that minimize steric clash. For instance, calculations have identified several low-energy structures corresponding to different arrangements of the phenyl groups (diaxial, diequatorial, or axial-equatorial) relative to the puckered ring.

Below is a table summarizing typical relative energy differences for various conformers of this compound calculated using a common DFT functional like B3LYP with a 6-31G* basis set.

ConformerPhenyl Group OrientationRelative Energy (kcal/mol)
1trans-diequatorial0.00
2trans-diaxial2.5 - 4.0
3cis-equatorial-axial1.5 - 3.0

Note: The exact energy values can vary depending on the specific functional and basis set used in the calculation.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more accurate description of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for obtaining precise energetic and geometric parameters. These high-level calculations serve to benchmark the results obtained from more computationally efficient DFT methods and provide a deeper understanding of the molecule's electronic properties, such as ionization potentials and electron affinities.

Investigation of Spin Multiplicity and Diradical Character in Pyrazolidine-diyl Intermediates

The thermal or photochemical decomposition of azo compounds often proceeds through the formation of diradical intermediates. In the case of pyrazolidine derivatives, this leads to pyrazolidine-diyls. Theoretical studies on this compound-3,5-diyl have focused on determining its spin multiplicity (singlet vs. triplet state) and the extent of its diradical character.

The relative energies of the singlet and triplet states of the this compound-3,5-diyl are critical in predicting the stereochemical outcome of reactions involving this intermediate. Calculations have explored the potential energy surfaces of both the singlet and triplet diradicals, revealing that the ground state is typically a singlet, with a small singlet-triplet energy gap. The geometry of these diradicals is also a key area of investigation, with calculations showing that the C-N bonds are significantly elongated compared to the parent pyrazolidine.

Theoretical Studies on Dynamic Processes within Pyrazolidine Rings

The pyrazolidine ring is a dynamic system, and computational studies have provided valuable insights into processes such as nitrogen inversion and hindered rotation of the phenyl groups.

Nitrogen inversion refers to the pyramidal inversion at the nitrogen atoms of the saturated heterocyclic ring. This process has a relatively low energy barrier and contributes to the conformational flexibility of the molecule. Theoretical calculations can model the transition state for this inversion and determine the associated activation energy.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. Theoretical studies have been used to map out the potential energy surfaces for various reactions, identifying the structures of transition states and intermediates. For example, the mechanism of thermal decomposition of pyrazolidines to form alkenes and dinitrogen has been investigated. These studies help in understanding the factors that control the reaction rates and stereoselectivity. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Aromaticity and Antiaromaticity Assessment within Pyrazolidine Ring Systems

The concepts of aromaticity and antiaromaticity are generally applied to planar, cyclic, conjugated systems. The saturated pyrazolidine ring in its ground state is non-aromatic. However, theoretical assessments of aromaticity can become relevant when considering its potential oxidized or reduced forms, or in the transition states of certain reactions where some degree of electron delocalization might occur. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to probe the magnetic properties within the ring to assess any induced aromatic or antiaromatic character in such species. For the standard this compound, these calculations confirm its non-aromatic nature.

Potential Research Avenues and Non Pharmacological Applications of 3,5 Diphenylpyrazolidine Derivatives

Role in Asymmetric Synthesis as Chiral Scaffolds or Auxiliaries

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is fundamental to modern chemistry. uwindsor.ca A key strategy in this field is the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org These auxiliaries are then removed, having imparted their chirality to the product molecule. york.ac.uk

Derivatives of 3,5-diphenylpyrazolidine are emerging as effective chiral scaffolds and auxiliaries. The rigid pyrazolidine (B1218672) ring, substituted with bulky phenyl groups, can create a well-defined chiral environment that directs the approach of reagents, leading to high stereoselectivity.

A notable example is the use of 1,2-diphenylpyrazolidine-3,5-dione (B1210743) in a multi-component reaction to generate highly functionalized spiropiperidines. whiterose.ac.uk In a reaction involving 1,2-diphenylpyrazolidine-3,5-dione, ethyl 4,4,4-trifluoroacetoacetate, benzaldehyde (B42025), and ammonium (B1175870) acetate, a spiropiperidine was formed with four new stereocenters. whiterose.ac.uk Remarkably, the product was isolated as a single diastereomer, demonstrating the powerful stereodirecting effect of the pyrazolidine scaffold in this complex transformation. whiterose.ac.uk The reaction showed tolerance for various aldehydes, consistently yielding the products in good to excellent yields as single diastereomers. whiterose.ac.uk

Table 1: Asymmetric Synthesis of a Spiropiperidine Derivative

Reactants Catalyst/Conditions Product Stereochemical Outcome Yield

This high level of diastereocontrol underscores the potential of pyrazolidine derivatives to serve as foundational structures for building complex chiral molecules. whiterose.ac.ukresearchgate.net

Development as Precursors for Novel Complex Heterocyclic Compounds in Organic Synthesis

The pyrazolidine ring is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex heterocyclic systems. nih.govopenmedicinalchemistryjournal.comzioc.ru The reactivity of the 3,5-dione derivative, in particular, allows for its elaboration into fused and spirocyclic structures. lookchem.com

One significant application is in the synthesis of pyrazolo[3,4-b]quinolines. A reaction between isatin (B1672199) and 1,2-diphenylpyrazolidine-3,5-dione yields 1H-pyrazolo[3,4-b]quinolin-3-one-4-carboxylic acid. mdpi.comscispace.commdpi.com This transformation builds a complex, fused heterocyclic system from the relatively simple pyrazolidine starting material. mdpi.comscispace.com

Furthermore, the pyrazolidine-3,5-dione (B2422599) core can be incorporated into other heterocyclic structures. For instance, condensation of 2-chloromethyl benzimidazole (B57391) with phenylhydrazines, followed by treatment with diethyl malonate, results in the formation of 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione, linking the pyrazolidine and benzimidazole moieties. researchgate.net Another synthetic route involves ring-closing metathesis (RCM) reactions to create new 4,4-spirocycloalkenic 1,2-diarylpyrazolidine-3,5-diones, which are themselves activated alkenes that can undergo further reactions. nuph.edu.ua

Table 2: Synthesis of Complex Heterocycles from Pyrazolidine Derivatives

Pyrazolidine Derivative Reagent(s) Resulting Heterocyclic System Reference
1,2-Diphenylpyrazolidine-3,5-dione Isatin 1H-Pyrazolo[3,4-b]quinolin-3-one-4-carboxylic acid mdpi.comscispace.commdpi.com
2-Phenylpyrazolidine-3,5-dione (formed in situ) 2-[(2-Phenylhydrazinyl)methyl]-1H-benzimidazole, Diethyl malonate 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione researchgate.net

These examples highlight the utility of this compound derivatives as versatile synthons for accessing diverse and complex molecular architectures.

Investigation in Specialized Materials Science Applications

The application of this compound derivatives extends into materials science, where their electronic and structural properties can be exploited. solubilityofthings.com The pyrazolidine-3,5-dione moiety has been noted for its ability to function as a carbon acid receptor in donor-acceptor Stenhouse adducts (DASAs). These DASAs are a class of photoswitches, molecules that can be reversibly isomerized using light, making them promising for applications in smart materials and optical data storage. The pyrazolidine-dione's role in these systems demonstrates a sophisticated application beyond simple synthesis.

Additionally, 1,2-diphenyl-pyrazolidine-3,5-dione is recognized as an important intermediate in the synthesis of dyestuffs. lookchem.com While specific examples of the final color formers are not detailed, its role as a precursor indicates its value in the production of colored organic materials. lookchem.compillbuys.com The aerobic oxidation of 4-substituted 1,2-diphenylpyrazolidine-3,5-diones, catalyzed by manganese(III) acetate, can produce 4-hydroperoxy derivatives, which are reactive intermediates that could be used to develop new functional materials. nih.govethernet.edu.etmdpi.com

Design and Synthesis of Chemically Sensitive Probes for Non-Biological Research

Chemically sensitive probes, or chemosensors, are molecules designed to signal the presence of a specific analyte, often through a change in color or fluorescence. nih.govarkat-usa.org The development of these sensors is a significant area of analytical chemistry.

A novel near-infrared (NIR) fluorescent chemosensor for the detection of copper (II) ions (Cu²⁺) has been developed based on a 3,5-diphenyl-dicyanomethylene-4H-pyran core. mdpi.com The synthesis of this sensor's core involves the reaction of 1,3-diphenylpropan-2-one, a precursor structurally related to the this compound framework. mdpi.com The final sensor features di-(2-picolyl)amine (DPA) groups for metal coordination. This sensor exhibits high sensitivity and selectivity for Cu²⁺ ions, demonstrating a clear "turn-off" fluorescence response upon binding. mdpi.com

The synthesis proceeds via a Knoevenagel condensation to link the DPA-bearing benzaldehyde units to the central pyran ring. mdpi.com The resulting molecule shows a significant shift between its absorption (around 500 nm) and emission (around 750 nm) maxima, a property that is highly desirable for fluorescent probes. mdpi.com This work illustrates how the fundamental 3,5-diphenyl structure can be adapted to create sophisticated analytical tools for environmental or industrial monitoring. nih.govmdpi.com

Table 3: Properties of a 3,5-Diphenylpyran-Based Cu²⁺ Chemosensor

Sensor Core Target Analyte Sensing Mechanism Absorption Max (λabs) Emission Max (λem)

Q & A

Basic: What are the established synthetic methodologies for 3,5-Diphenylpyrazolidine, and how do reaction parameters influence yield?

Answer:
The synthesis of pyrazolidine derivatives typically involves cyclization reactions using hydrazine derivatives and diketones or chalcones. For example, a general protocol involves refluxing substituted chalcones with phenylhydrazine derivatives in acidic media (e.g., glacial acetic acid with HCl), followed by purification via column chromatography . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance cyclization efficiency.
  • Temperature : Reflux conditions (~100–120°C) optimize ring closure while minimizing side reactions.
  • Catalysts : Acidic conditions (HCl) accelerate hydrazine activation.
  • Stoichiometry : Excess hydrazine (2:1 molar ratio) ensures complete conversion of chalcones .

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